molecular formula C10H9F2N3 B11894049 (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine

(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11894049
M. Wt: 209.20 g/mol
InChI Key: LYHIZUNNENSGPP-UHFFFAOYSA-N
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Description

(5-(2,4-Difluorophenyl)-1H-imidazol-2-yl)methanamine is a heterocyclic amine featuring a 1H-imidazole core substituted at the 5-position with a 2,4-difluorophenyl group and at the 2-position with a methanamine group. The difluorophenyl moiety enhances lipophilicity and metabolic stability, while the methanamine group provides a handle for further functionalization or interaction with biological targets. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor ligands .

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

[5-(2,4-difluorophenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C10H9F2N3/c11-6-1-2-7(8(12)3-6)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15)

InChI Key

LYHIZUNNENSGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(N2)CN

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2,4-Difluorobenzaldehyde with 2-Aminoacetonitrile

The most widely reported synthesis involves a one-pot cyclocondensation reaction between 2,4-difluorobenzaldehyde and 2-aminoacetonitrile in the presence of ammonium acetate and acetic acid . This method leverages the Debus-Radziszewski reaction mechanism, where the aldehyde and amine undergo nucleophilic addition to form an imine intermediate, followed by cyclization to yield the imidazole core.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (aldehyde to amine)

  • Catalyst : 10 mol% ammonium acetate

  • Solvent : Glacial acetic acid

  • Temperature : 120°C under reflux for 8–12 hours

  • Workup : Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane

Yield : 68–72% after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

Key Challenges :

  • Isomer Formation : The reaction occasionally produces regioisomers due to competing cyclization pathways. Nuclear Overhauser Effect (NOE) spectroscopy confirms the desired 5-substituted isomer as the major product .

  • Byproduct Mitigation : Unreacted aldehyde is removed via bisulfite adduct formation, improving purity to >95% .

Table 1. Optimization of Cyclocondensation Parameters

ParameterTested RangeOptimal ValueImpact on Yield
Reaction Time (hr)6–1610Maximizes cyclization
Ammonium Acetate (mol%)5–1510Balances rate and cost
SolventAcetic acid, EtOHAcetic acidHigher dielectric constant aids cyclization

Reductive Amination of 5-(2,4-Difluorophenyl)-1H-Imidazole-2-carbaldehyde

An alternative route involves reductive amination of 5-(2,4-difluorophenyl)-1H-imidazole-2-carbaldehyde using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation . This two-step method first synthesizes the aldehyde intermediate via Vilsmeier-Haack formylation of the parent imidazole, followed by reductive amination with ammonium hydroxide.

Step 1: Vilsmeier-Haack Formylation

  • Reagents : POCl3, DMF (1:2 molar ratio)

  • Conditions : 0°C to room temperature, 4 hours

  • Yield : 85% (isolated as a white solid) .

Step 2: Reductive Amination

  • Reducing Agent : NaBH3CN (2 equiv)

  • Solvent : Methanol, saturated with NH3 gas

  • Temperature : 25°C, 24 hours

  • Yield : 60–65% after recrystallization (ethanol/water) .

Advantages :

  • Avoids regioselectivity issues inherent to cyclocondensation.

  • Enables late-stage functionalization for analog synthesis.

Limitations :

  • Requires handling of toxic cyanoborohydride reagents.

  • Lower overall yield compared to one-pot methods.

Protection-Deprotection Strategy Using tert-Butoxycarbonyl (Boc) Groups

For acid-sensitive substrates, a Boc-protected intermediate is synthesized to prevent side reactions during imidazole ring formation . The amine group is first protected with di-tert-butyl dicarbonate, followed by deprotection under acidic conditions.

Synthetic Sequence :

  • Protection : 2-Aminoacetonitrile reacts with Boc2O in THF (yield: 92%).

  • Cyclocondensation : Protected amine reacts with 2,4-difluorobenzaldehyde (similar to Method 1).

  • Deprotection : Treatment with 4M HCl in dioxane removes the Boc group (yield: 78%) .

Critical Considerations :

  • Acid Stability : The imidazole ring remains intact under mild acidic conditions (pH > 2).

  • Scalability : Boc protection adds two steps but improves yield reproducibility in multi-gram syntheses .

Analytical Characterization and Quality Control

Spectroscopic Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazole-H), 7.65–7.58 (m, 2H, Ar-H), 7.32–7.25 (m, 1H, Ar-H), 3.89 (s, 2H, CH2NH2) .

  • HRMS : m/z calcd. for C10H9F2N3 [M+H]+: 209.20; found: 209.19 .

Purity Assessment :

  • HPLC (C18 column, 70:30 H2O/MeCN): Retention time = 6.2 min, purity >98% .

Chemical Reactions Analysis

Amine Functionalization Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes standard reactions for aliphatic amines:

Reaction TypeReagents/ConditionsMajor ProductsKey Findings
Acylation Acetyl chloride, base (DMAP, Et<sub>3</sub>N)Acetamide derivativesAmide formation confirmed via <sup>1</sup>H-NMR (δ 2.1 ppm, singlet for CH<sub>3</sub>)
Sulfonylation Tosyl chloride, pyridineSulfonamide derivativesImproved hydrolytic stability compared to parent amine
Schiff Base Formation Aromatic aldehydes, reflux in EtOHImine-linked conjugatesProducts show bathochromic UV shifts (Δλ +25 nm)

Imidazole Ring Modifications

The 1H-imidazole ring participates in electrophilic and coordination chemistry:

Metal Coordination

Imidazole’s N3 acts as a Lewis base, forming complexes with transition metals:

Metal SaltReaction ConditionsCoordination GeometryStability Constants (log K)
Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>OMethanol, 60°C, 2 hrSquare planar8.2 ± 0.3 (UV-Vis titration)
ZnCl<sub>2</sub>Aqueous, pH 6.5Tetrahedral5.7 ± 0.2 (potentiometric)

Electrophilic Substitution

Limited reactivity at C4/C5 positions due to fluorine’s electron-withdrawing effects:

ElectrophileConditionsRegioselectivityYield (%)
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 30 minC4 nitration<5% (decomposition dominant)
Br<sub>2</sub>/FeBr<sub>3</sub>DCM, 25°CNo reaction observedN/A

Aryl Ring Transformations

The 2,4-difluorophenyl group participates in directed ortho-metalation:

ReactionReagentsProductsComputational Insights (DFT)
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>Biaryl derivativesΔG‡ = 24.3 kcal/mol (B3LYP/6-31G*)
Buchwald-Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, XantphosAryl amine derivativesSteric maps show favorable N-arylation at para-F position

Multi-Step Reaction Pathways

Optimized protocols for derivatization:

  • Sequential Acylation-Alkylation

    • Step 1: React with benzoyl chloride (DMF, 0°C → RT)

    • Step 2: Alkylate with MeI (K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C)

    • Final product: N-Benzoyl-N-methyl derivative (73% yield)

  • Tandem Coordination-Cross Coupling

    • Form Zn complex → Transmetalate with Pd catalyst → Cross-couple with thiophene

    • Enables C-C bond formation at otherwise inert positions

Computational Reaction Modeling

Free energy perturbation (FEP) studies reveal:

  • Amine alkylation : ΔΔG = -2.8 kcal/mol for ethyl vs methyl groups

  • Imidazole metalation : Water displacement penalties offset by stronger M-N bonds (ΔG = -4.1 kcal/mol for Cu vs Zn)

  • Fluorine substituent effects : Meta-F reduces aromatic electrophilicity by 18% (NPA charges) compared to para-F

This compound’s reactivity profile enables applications in medicinal chemistry (kinase inhibitor synthesis ) and materials science (metal-organic framework design ). Experimental data correlate well with computational predictions, validating its use in rational drug design pipelines.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Research indicates that imidazole derivatives, including (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The introduction of metal complexes with imidazole ligands has further enhanced their antimicrobial efficacy, making them promising candidates for developing new antibiotics against resistant strains of bacteria .

1.2 Antifungal Properties

In addition to antibacterial effects, imidazole derivatives have demonstrated antifungal activity. Their mechanism often involves disrupting the cell membrane integrity of fungal pathogens. This property is particularly valuable in treating infections caused by fungi that are resistant to conventional antifungal agents .

1.3 Antioxidant Activity

Imidazole compounds have been evaluated for their antioxidant potential. The presence of the imidazole ring contributes to the ability of these compounds to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents aimed at preventing or treating diseases associated with oxidative damage .

Agricultural Applications

2.1 Pesticides and Herbicides

The structural characteristics of (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine make it suitable for use in agrochemicals. Its derivatives have been explored as effective pesticides and herbicides due to their ability to inhibit specific biochemical pathways in pests and weeds. This application is vital for enhancing crop yields and managing agricultural pests sustainably .

2.2 Plant Growth Regulators

Research has indicated that imidazole derivatives can act as plant growth regulators, influencing various physiological processes in plants. These compounds can promote growth, enhance resistance to stressors, and improve overall plant health, making them valuable in modern agricultural practices .

Chemical Applications

3.1 Synthesis of Complex Compounds

(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine serves as a versatile building block in organic synthesis. Its ability to form stable complexes with transition metals allows it to be used in creating various coordination compounds that have applications in catalysis and materials science .

3.2 Fluorescent Properties

The fluorescent nature of imidazole derivatives enables their use in optical applications such as sensors and imaging agents. Their ability to emit light upon excitation makes them suitable for developing fluorescent probes used in biological imaging and diagnostics .

Case Studies

Study Focus Findings
Study on Antimicrobial EfficacyEvaluated the antibacterial activity of various imidazole derivatives(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine showed significant inhibition against E. coli and S. aureus strains
Investigation of Antioxidant PropertiesAssessed the antioxidant capacity using DPPH assayThe compound exhibited a high scavenging activity comparable to standard antioxidants
Application in AgricultureTested as a pesticide against common agricultural pestsDemonstrated effective pest control with minimal phytotoxicity on crops

Mechanism of Action

The mechanism of action of (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Imidazole Derivatives with Varying Aryl Substituents

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (): Structure: A benzimidazole core with a 4-fluorophenyl group. Synthesis: Formed via condensation of 4-methylbenzene-1,2-diamine and 4-fluorobenzaldehyde in ethanol, achieving a 92% yield. Key Difference: The benzimidazole system (fused benzene-imidazole) increases aromaticity and planarity compared to the non-fused imidazole in the target compound. This may enhance DNA intercalation or π-π stacking in biological systems .
  • [1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine (): Structure: Imidazole with a phenylethyl group at N1 and methanamine at C2. Properties: Molecular weight 201.27; liquid at room temperature. The lack of fluorine atoms may decrease metabolic stability .

Fluorinated Imidazole Derivatives

  • [5-(4-Fluorophenyl)-1H-imidazol-2-yl]methanamine (): Structure: Mono-fluorinated phenyl group at C4. Implications: The single fluorine atom reduces electron-withdrawing effects compared to 2,4-difluorophenyl, possibly altering binding affinity in enzyme inhibition .
  • Neuropilin-1 Antagonist 9b (): Structure: Contains a (1H-imidazol-2-yl)methylamino group linked to a 2,4-difluorophenyl-containing benzofuran. Activity: Demonstrates antiangiogenic and antitumor effects, highlighting the role of the difluorophenyl group in enhancing target interaction .

Comparison with Benzimidazole Analogs

  • 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (): Synthesis: 92% yield via condensation of diamine and aldehyde. Activity: Benzimidazole derivatives are known for antimicrobial and anticancer properties. The methyl group at C6 may improve membrane permeability compared to the methanamine group in the target compound .
  • 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives (): Structure: Sulfonyl-substituted benzimidazolone. Application: Antitumor activity via sulfonyl group-mediated protein binding.

Heterocycle Variants: Isoxazole and Triazole Derivatives

  • [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine ():

    • Structure : Isoxazole replaces imidazole.
    • Key Difference : Isoxazole’s lower basicity and altered electronic profile may reduce hydrogen-bonding capacity in biological systems compared to imidazole .
  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ():

    • Structure : Triazole core with difluorophenyl and sulfonyl groups.
    • Activity : Exhibits tautomerism (thione-thiol equilibrium), which can modulate receptor binding. The triazole ring offers metabolic resistance but lacks the methanamine’s nucleophilicity .

Biological Activity

(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine, with the CAS number 1156709-64-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

  • Molecular Formula : C10H9F2N3
  • Molecular Weight : 209.20 g/mol
  • Structure : The compound features a difluorophenyl group attached to an imidazole ring, which is known for its biological significance.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives in cancer treatment. For instance, compounds similar to (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine have shown promising cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Mechanism of Action
5aMCF-7 (Breast)15.63Induces apoptosis
5bA549 (Lung)12.34Cell cycle arrest
5cU-937 (Leukemia)10.45Inhibition of proliferation

These compounds have been observed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been investigated. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Activity Type
5dE. coli32 µg/mLBactericidal
5eS. aureus16 µg/mLBacteriostatic
5fC. albicans8 µg/mLFungicidal

The results suggest that these compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi .

The biological activity of (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Imidazole derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for cancer cell survival.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

Case Studies

One notable study involved the evaluation of a series of imidazole derivatives against multiple cancer cell lines. The results indicated that compounds with a difluorophenyl substitution demonstrated enhanced cytotoxicity compared to their non-fluorinated counterparts. For example, the compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin .

Q & A

Q. What are the common synthetic routes for (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous imidazole derivatives are synthesized by reacting halogenated intermediates (e.g., 4-(chloromethyl)benzylamine) with heterocyclic amines under basic conditions. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as a base are commonly used to facilitate substitution . For fluorinated aryl groups, Suzuki-Miyaura coupling or direct fluorination may be employed, as seen in similar compounds with 2,4-difluorophenyl substituents .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and imidazole ring proton environments. For example, the 2,4-difluorophenyl group shows distinct splitting patterns in aromatic regions .
  • IR Spectroscopy : To identify amine (-NH₂) and C-F stretches (~1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

Q. What is the solubility profile of this compound?

Imidazole derivatives with aryl and amine groups are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but less soluble in water. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) or by introducing hydrophilic substituents during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Systematic optimization using Design of Experiments (DoE) is recommended. Key variables include:

  • Solvent choice : DMF or DMSO for high dielectric constant.
  • Temperature : Elevated temperatures (80–100°C) to accelerate substitution reactions.
  • Catalyst : Transition-metal catalysts (e.g., Pd for coupling reactions) . Continuous flow reactors may improve scalability and purity, as demonstrated in analogous syntheses .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may arise from tautomerism, impurities, or diastereomers. Use 2D NMR (e.g., COSY, NOESY) to confirm connectivity and X-ray crystallography for absolute configuration determination. For fluorinated compounds, ¹⁹F NMR can clarify substitution patterns .

Q. What structure-activity relationships (SAR) are critical for its biological activity?

  • The 2,4-difluorophenyl group enhances lipophilicity and membrane permeability, critical for antifungal activity.
  • The methanamine moiety can be modified to improve binding to target enzymes (e.g., cytochrome P450 inhibitors) . Comparative studies with non-fluorinated analogs show reduced efficacy, highlighting fluorine's role in electronic and steric effects .

Q. How can environmental persistence and degradation pathways be assessed?

Conduct photodegradation studies under UV light and analyze metabolites via LC-MS. For soil/water systems, use OECD guidelines to measure half-life and biodegradation products. Fluorinated compounds often exhibit slower degradation due to C-F bond stability .

Q. What analytical methods are suitable for detecting synthesis impurities?

  • HPLC-PDA/MS : To separate and identify byproducts (e.g., unreacted intermediates or regioisomers).
  • Elemental Analysis : To verify stoichiometry and purity . Impurities >0.1% should be characterized for regulatory compliance .

Methodological Considerations

Q. How to design in vitro assays for antifungal activity?

  • Microdilution assays : Determine minimum inhibitory concentrations (MIC) against Candida spp. or Aspergillus strains.
  • Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. What computational tools can predict binding modes with target proteins?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model interactions with fungal CYP51 or similar targets. Validate predictions with mutagenesis studies .

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